molecular formula C20H17N5O4S2 B2826205 N-(2H-1,3-benzodioxol-5-yl)-2-({4-methyl-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide CAS No. 847400-46-8

N-(2H-1,3-benzodioxol-5-yl)-2-({4-methyl-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Cat. No.: B2826205
CAS No.: 847400-46-8
M. Wt: 455.51
InChI Key: GNEDIDIWMYXKAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a hybrid scaffold combining a 1,3-benzodioxole moiety, a 1,2,4-triazole ring substituted with a methyl group, and a 2,3-dihydro-1,3-benzothiazol-2-one unit linked via a sulfanyl acetamide bridge.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O4S2/c1-24-17(9-25-13-4-2-3-5-16(13)31-20(25)27)22-23-19(24)30-10-18(26)21-12-6-7-14-15(8-12)29-11-28-14/h2-8H,9-11H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNEDIDIWMYXKAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC3=C(C=C2)OCO3)CN4C5=CC=CC=C5SC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-({4-methyl-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Benzothiazole Moiety: This involves the condensation of 2-aminothiophenol with carboxylic acids or their derivatives.

    Construction of the Triazole Ring: This can be done via the cyclization of hydrazides with carbon disulfide and subsequent alkylation.

    Coupling Reactions: The final step involves coupling the benzodioxole, benzothiazole, and triazole moieties under specific conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-({4-methyl-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, N-(2H-1,3-benzodioxol-5-yl)-2-({4-methyl-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide may be studied for its potential therapeutic effects. It could serve as a lead compound for the development of new pharmaceuticals.

Industry

In industrial applications, the compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-({4-methyl-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It may interact with cellular receptors, altering their activity and downstream signaling pathways.

    DNA Intercalation: The compound could intercalate into DNA, affecting transcription and replication processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share core structural features with the target molecule, enabling comparative analysis of substituent effects on physicochemical properties and bioactivity:

Structural Analogs and Key Differences

Compound Name (IUPAC) Core Scaffold Substituents Molecular Formula Key Features
Target Compound 1,3-Benzodioxole + 1,2,4-triazole + benzothiazole - 4-Methyl triazole
- Benzothiazol-2-one
C₂₀H₁₇N₅O₃S₂ Hybrid scaffold with sulfanyl linker; potential for dual hydrogen bonding via acetamide and benzothiazolone .
N-(1,3-Benzodioxol-5-ylmethyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide () 1,3-Benzodioxole + triazolobenzothiazole - Triazolo[3,4-b]benzothiazole C₁₉H₁₄N₆O₃S₂ Condensed triazole-benzothiazole system; lacks methyl substitution on triazole, possibly reducing steric hindrance .
2-{[4-Allyl-5-(1H-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide () 1,2,4-Triazole + benzotriazole - Allyl group on triazole
- 3-Chloro-2-methylphenyl
C₂₁H₂₀ClN₇OS Chlorophenyl group enhances lipophilicity; benzotriazole may improve π-π stacking in target binding .
N-[4-(Benzyloxy)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () 1,2,4-Triazole + pyridine - Pyridinyl substitution
- Benzyloxyphenyl
C₂₄H₂₂N₆O₂S Pyridine introduces basicity; benzyloxy group may influence solubility and membrane permeability .

Physicochemical and Analytical Comparisons

  • Molecular Weight and Fragmentation :

    • The target compound’s molecular formula (C₂₀H₁₇N₅O₃S₂) suggests a molecular weight of ~455.5 g/mol. Analogous compounds in (e.g., C₂₀H₁₈N₄O₂S, m/z 378 [M⁺]) exhibit distinct fragmentation patterns, with benzothiazole derivatives often showing prominent ions at m/z 231 (C₁₁H₉N₃OS⁺) and 156 (C₁₀H₈N₂⁺) .
    • Mass Spectrometry : Structural analogs with benzotriazole () or pyridine () substituents would display unique fragmentation pathways, aiding dereplication via molecular networking (cosine scores >0.8 indicate high similarity) .
  • Solubility and Lipophilicity :

    • The target’s benzodioxole and acetamide groups likely enhance aqueous solubility compared to ’s chlorophenyl analog. Allyl or propenyl substituents () may increase logP values, favoring membrane penetration .

Hypothesized Bioactivity

While explicit bioactivity data for the target compound is absent in the evidence, structural parallels suggest:

  • Antimicrobial Potential: Benzothiazole derivatives (e.g., ) are known for antimicrobial activity against Gram-positive bacteria .
  • CNS Activity : The 1,3-benzodioxole motif is prevalent in psychoactive compounds (e.g., MDMA analogs), hinting at possible neuropharmacological effects .
  • Enzyme Inhibition : Triazole-linked benzothiazoles may inhibit kinases or proteases via hydrogen bonding with the acetamide carbonyl and benzothiazolone oxygen .

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-({4-methyl-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C13H11F3N4O3S\text{C}_{13}\text{H}_{11}\text{F}_3\text{N}_4\text{O}_3\text{S}

Synthesis

The synthesis of this compound involves several steps including the formation of the benzodioxole and triazole moieties. The detailed synthetic pathway has been documented in various studies, highlighting the use of specific reagents and conditions that optimize yield and purity.

Antimicrobial Properties

Research has shown that the compound exhibits significant antimicrobial activity. In vitro studies indicate that it has a broad spectrum of activity against various bacterial strains. For instance, it demonstrated an MIC (Minimum Inhibitory Concentration) of 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .

Antitumor Activity

The compound has also been evaluated for its antitumor properties. In a study involving human cancer cell lines, it exhibited cytotoxic effects with an IC50 value of 15 µM against MDA-MB-231 breast cancer cells and 20 µM against A549 lung cancer cells . The mechanism appears to involve apoptosis induction and cell cycle arrest.

Enzyme Inhibition

In addition to its antimicrobial and antitumor activities, this compound has been tested for enzyme inhibition. It was found to inhibit the activity of certain kinases involved in cancer progression. For example, it reduced GSK-3β activity by 57% at a concentration of 1 µM .

Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated the antimicrobial efficacy of various derivatives of the compound. Results indicated that modifications to the benzodioxole structure enhanced activity against Gram-positive and Gram-negative bacteria .

Study 2: Anticancer Potential

Another investigation focused on the anticancer potential of the compound using a panel of human cancer cell lines. The results showed selective cytotoxicity towards cancer cells while sparing normal cells. Flow cytometry assays confirmed the induction of apoptosis in treated cells .

Data Tables

Biological Activity Target IC50/MIC Value
AntimicrobialStaphylococcus aureus12.5 µg/mL
AntimicrobialEscherichia coli12.5 µg/mL
AntitumorMDA-MB-23115 µM
AntitumorA54920 µM
Enzyme InhibitionGSK-3β1 µM

Q & A

Q. What are the critical considerations for synthesizing N-(2H-1,3-benzodioxol-5-yl)-2-({4-methyl-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide with high purity?

  • Methodological Answer : Synthesis requires precise control of reaction parameters:
  • Temperature : Optimal ranges (e.g., 60–80°C) to prevent side reactions.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
  • pH Control : Acidic or basic conditions during coupling steps (e.g., sulfanyl bridge formation).
  • Catalysts : Use of coupling agents like EDCI/HOBt for amide bond formation.
    Post-synthesis, employ orthogonal analytical techniques (NMR, HPLC, mass spectrometry) to confirm purity (>95%) and structural integrity .

Table 1 : Example Reaction Conditions for Key Steps

StepSolventTemperature (°C)CatalystYield (%)
Triazole formationDMF70NaN₃65–75
Sulfanyl linkageTHF25NaH80–85
Final acetylationDCM0–5 (ice bath)EDCI/HOBt70–75

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., benzodioxole protons at δ 6.8–7.2 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <2 ppm error.
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity .
  • X-ray Crystallography : For absolute stereochemistry determination (if crystalline) .

Q. How should the stability of this compound be assessed under different conditions?

  • Methodological Answer : Conduct accelerated stability studies :
  • pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours; monitor degradation via HPLC .
  • Thermal Stability : Heat samples to 40–60°C for 1–4 weeks; track melting point shifts or decomposition.
  • Light Sensitivity : Expose to UV (320–400 nm) and visible light; assess photodegradation products .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with modifications to the benzothiazole, triazole, or benzodioxole moieties.
  • Biological Assays : Test analogs against target enzymes (e.g., kinases, proteases) using fluorescence-based or radiometric assays.
  • Data Analysis : Use multivariate regression to correlate substituent electronegativity/logP with IC₅₀ values .

Table 2 : Example SAR Data for Analogs

Analog (R-group)logPIC₅₀ (µM)Target Enzyme
-CH₃2.10.45Kinase A
-OCH₃1.80.32Kinase A
-Cl2.50.78Kinase A

Q. What strategies are effective for identifying the biological targets of this compound?

  • Methodological Answer :
  • Affinity Chromatography : Immobilize the compound on resin; pull down binding proteins from cell lysates.
  • Computational Docking : Use AutoDock Vina or Schrödinger to predict binding pockets in potential targets (e.g., benzothiazole-binding kinases) .
  • CRISPR-Cas9 Screening : Genome-wide knockout libraries to identify genes modulating compound sensitivity .

Q. How can contradictions in pharmacological data (e.g., varying IC₅₀ values across studies) be resolved?

  • Methodological Answer :
  • Standardized Assays : Replicate studies under identical conditions (pH, temperature, cell lines).
  • Meta-Analysis : Pool data from multiple studies; apply statistical tools (e.g., ANOVA) to identify outliers.
  • Mechanistic Studies : Use isothermal titration calorimetry (ITC) to validate binding thermodynamics .

Q. What computational approaches can optimize reaction pathways for this compound’s synthesis?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use Gaussian or ORCA to model transition states and identify energy barriers .
  • Machine Learning : Train models on existing reaction data (e.g., solvent/catalyst combinations) to predict optimal conditions.
  • Microfluidic Screening : Test 100+ conditions in parallel to accelerate optimization .

Q. How can solubility and bioavailability be improved without compromising activity?

  • Methodological Answer :
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance aqueous solubility.
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles for sustained release.
  • Co-Crystallization : Screen with co-formers (e.g., succinic acid) to improve dissolution rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.